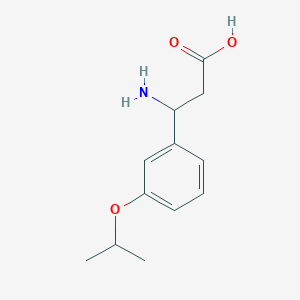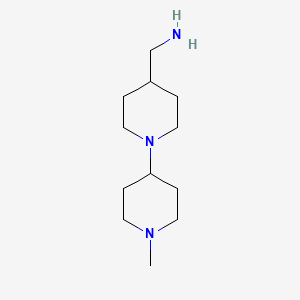
5-Amino-3-Cyclohexyl-1-Methyl-1H-Pyrazol-4-carbonitril
Übersicht
Beschreibung
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Wissenschaftliche Forschungsanwendungen
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is the insecticidal α-amino butyric acid . This compound plays a crucial role in the nervous system of insects, acting as a neurotransmitter.
Mode of Action
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile interacts with its target by inhibiting the function of α-amino butyric acid . This results in the blocking of the gated chloride channels, which are essential for the normal functioning of the insect’s nervous system .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the nervous system in insects by blocking the gated chloride channels . This disruption can lead to paralysis and eventually death of the insect.
Pharmacokinetics
The compound has a molecular weight of 108101, a density of 14±01 g/cm3, and a boiling point of 4764±300 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is the death of insects. By inhibiting α-amino butyric acid and blocking the gated chloride channels, the compound disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .
Biochemische Analyse
Biochemical Properties
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, have been reported to exhibit properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, anti-pyretic, and analgesic activities . These interactions are crucial for its biochemical activity and therapeutic potential.
Cellular Effects
The effects of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can form both linear and cyclic oligomers in solution, which can affect intermolecular interactions and cellular responses . These effects are essential for understanding the compound’s therapeutic applications and potential side effects.
Molecular Mechanism
At the molecular level, 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile exerts its effects through various mechanisms. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazoles are known for their tautomerism, which can influence their reactivity and biological activities . This phenomenon is crucial for the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound’s stability and degradation can impact its efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. These studies can reveal threshold effects, as well as toxic or adverse effects at high doses. For example, pyrazole derivatives have been studied for their analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor properties . These dosage effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the synthesis of pyrazole derivatives often involves complex metabolic pathways and interactions with various enzymes . Understanding these pathways is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile within cells and tissues are critical for its activity and function. This includes interactions with transporters and binding proteins, as well as its localization and accumulation within specific cellular compartments . These factors are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile can affect its activity and function. This includes targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature . Another method involves the use of [4CSPy]ZnCl3 as a catalyst, with the reaction mixture heated at 80°C for 5 minutes .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The use of recyclable catalysts and green solvents is preferred to make the process more environmentally friendly . Techniques such as microwave-assisted synthesis and ultrasound-assisted reactions are also employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Known for its antimicrobial and anticancer activities.
3-Amino-1-methyl-1H-pyrazole: Used in organic synthesis and pharmaceuticals.
5-Amino-4-cyanopyrazole: Exhibits antibacterial properties.
Uniqueness
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile stands out due to its unique cyclohexyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives .
Eigenschaften
IUPAC Name |
5-amino-3-cyclohexyl-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-15-11(13)9(7-12)10(14-15)8-5-3-2-4-6-8/h8H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZXAUGBLKSSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCCCC2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629866 | |
| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553672-05-2 | |
| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)





